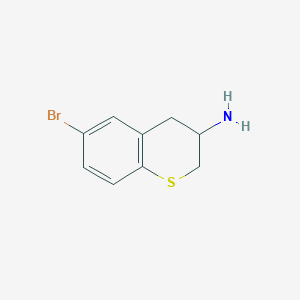

6-Bromo-thiochroman-3-ylamine

描述

Position within Thiochroman (B1618051) Chemistry and Sulfur-Containing Heterocycles

6-Bromo-thiochroman-3-ylamine belongs to the family of thiochromans, which are sulfur-containing heterocyclic compounds. The core structure is a benzothiopyran, where a benzene (B151609) ring is fused to a thiopyran ring. The "thio-" prefix indicates the presence of a sulfur atom in the heterocyclic ring, replacing an oxygen atom found in the related chroman structure.

The specific nomenclature "this compound" details the substitutions on this core:

A bromine atom is attached at the 6th position of the benzo portion of the ring.

An amine group (-NH2) is located at the 3rd position of the thio-containing ring.

This arrangement of functional groups makes it a valuable bifunctional building block in organic synthesis. The bromine atom serves as a handle for various coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to introduce new molecular fragments. Simultaneously, the amine group can be readily modified or used to form amides, sulfonamides, or other nitrogen-containing structures.

Sulfur-containing heterocycles are a cornerstone of drug discovery, as the sulfur atom can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific interactions with biological targets. rsc.org The thiochroman scaffold itself has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. nih.gov

Research Significance in Medicinal Chemistry and Chemical Biology

The true significance of this compound lies in its application as a synthetic intermediate for creating more complex molecules with potential biological activity. Research has shown that the thiochroman core and its derivatives are biologically active across several therapeutic areas.

Thiochroman-based compounds have been investigated for a range of biological activities, including:

Anticancer Agents: Derivatives of thiochroman have been synthesized and evaluated as selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer. nih.govacs.org These compounds work by antagonizing and degrading the estrogen receptor α (ERα), a key driver in many breast cancers. nih.govacs.org

Antifungal and Antibacterial Agents: Thiochroman-4-one (B147511) derivatives have shown potent activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. rsc.orgjst.go.jp Some derivatives have also demonstrated significant antibacterial properties. nih.govscirp.org

Antiparasitic Agents: Research into thiochroman-4-one derivatives has identified compounds with significant leishmanicidal activity against Leishmania panamensis, with some showing higher selectivity than existing drugs like amphotericin B. nih.gov

Enzyme Inhibition: The thiochroman scaffold has been used to develop inhibitors for various enzymes, including DNA topoisomerase I and II, which are important targets in cancer therapy. acs.org

The specific utility of this compound is as a starting material or key intermediate in the synthesis of libraries of such bioactive compounds. The bromine and amine functionalities allow for systematic structural modifications, which is a crucial process in structure-activity relationship (SAR) studies to optimize the potency and selectivity of a drug candidate.

Table 1: Investigated Biological Activities of Thiochroman Derivatives

| Therapeutic Area | Biological Target/Activity | Example Scaffold | Reference(s) |

|---|---|---|---|

| Oncology | Selective Estrogen Receptor Degraders (SERDs) | Thiochroman | nih.gov, nih.gov, acs.org |

| Oncology | DNA Topoisomerase I/II Inhibition | 2-phenylthiochromen-4-ones | acs.org |

| Infectious Disease | Antifungal (e.g., C. albicans) | Thiochroman-4-one | jst.go.jp, rsc.org |

| Infectious Disease | Antileishmanial (L. panamensis) | Thiochroman-4-one | nih.gov |

| Infectious Disease | Antibacterial (e.g., B. subtilis) | Pyrazoles from thiochroman-4-one | nih.gov |

Overview of Current Research Trends and Future Directions

Current research involving thiochroman scaffolds, for which this compound is a relevant building block, is heavily focused on oncology and infectious diseases. The development of novel SERDs is a particularly active area, aiming to overcome resistance to current endocrine therapies in breast cancer. nih.govacs.orgexlibrisgroup.com Recent studies highlight the potential of thiochroman derivatives as potent, orally available SERDs that can also penetrate the brain, suggesting future applications for treating brain metastases. nih.govacs.org

Future directions for research involving this and related compounds are likely to include:

Expansion into New Therapeutic Areas: The versatility of the thiochroman scaffold suggests its potential application in other areas, such as neurodegenerative diseases or inflammatory conditions, which are common targets for sulfur-containing heterocycles. ontosight.ai

Development of Chemical Probes: The adaptable structure of this compound makes it suitable for the synthesis of chemical probes. These tools are used in chemical biology to study the function and localization of specific proteins or enzymes within a cell, helping to validate new drug targets.

Stereoselective Synthesis: Many bioactive molecules are chiral, meaning only one stereoisomer is active. Future work will likely focus on developing stereoselective synthetic routes to produce specific enantiomers or diastereomers of thiochroman derivatives to improve their pharmacological profiles.

Bioisosteric Replacement: The thiochroman core is often used as a bioisostere of the chroman or quinoline (B57606) nucleus. jst.go.jpacs.org Further exploration of this substitution in known drugs could yield new compounds with improved properties.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWRGYCUPKZNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=C1C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696266 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-59-7 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodologies for 6 Bromo Thiochroman 3 Ylamine

Synthetic Routes to the Thiochroman-3-amine Core Structure

The construction of the 6-Bromo-thiochroman-3-ylamine scaffold can be approached through methods that introduce the bromine atom at different stages of the synthesis. A highly practical route begins with an already brominated precursor, streamlining the process and avoiding regioselectivity issues that can arise from late-stage bromination.

A primary and efficient pathway to this compound originates from the commercially available intermediate, 6-Bromothiochroman-4-one thermofisher.com. This starting material provides the complete thiochroman (B1618051) ring system with the bromine atom correctly positioned. The synthetic challenge is then reduced to the conversion of the ketone at the 4-position to an amine at the 3-position.

A prevalent method for this transformation is reductive amination wikipedia.orgmasterorganicchemistry.comchem-station.com. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. The use of specific reducing agents is crucial for the success of this one-pot reaction wikipedia.orgorganic-chemistry.orgsigmaaldrich.com.

The key steps are:

Imine/Enamine Formation: 6-Bromothiochroman-4-one is reacted with an ammonia equivalent (e.g., ammonium acetate, ammonia in an alcoholic solvent) under mildly acidic conditions to favor the formation of the iminium cation intermediate.

Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the amine masterorganicchemistry.comchem-station.com. These reagents are preferred because they are mild enough not to significantly reduce the starting ketone, allowing the reaction to be driven towards the amine product as the imine forms masterorganicchemistry.com.

Table 1: Proposed Reductive Amination of 6-Bromothiochroman-4-one

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

| 1 | 6-Bromothiochroman-4-one | NH₄OAc, MeOH | Iminium Cation | Formation of the C=N bond |

| 2 | Iminium Cation | NaBH₃CN or NaBH(OAc)₃ | This compound | Selective reduction of the iminium ion to the target amine |

An alternative, though potentially more complex, approach would involve the direct bromination of a pre-synthesized Thiochroman-3-ylamine. However, this method carries the risk of poor regioselectivity, potentially yielding a mixture of brominated isomers on the aromatic ring, and possible side reactions at the amine or sulfur atom.

Achieving stereocontrol in the synthesis of this compound is critical for applications where specific enantiomers are required. A robust strategy for introducing chirality is the use of a chiral auxiliary during the reductive amination process. This approach is based on the diastereoselective addition of nucleophiles to chiral imines nih.gov.

A well-established method involves the condensation of the ketone with a chiral sulfinamide, such as (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide), to form a chiral N-sulfinyl imine intermediate. The subsequent reduction of this imine is highly diastereoselective, controlled by the steric bulk of the sulfinyl group. The final step involves the acidic cleavage of the auxiliary to yield the enantiomerically enriched primary amine nih.gov.

Table 2: Stereocontrolled Synthesis via Chiral Auxiliary

| Step | Reactant | Reagents | Intermediate | Outcome |

| 1 | 6-Bromothiochroman-4-one | (R)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinyl imine | Formation of a single diastereomer of the imine intermediate. |

| 2 | Chiral N-sulfinyl imine | NaBH₄, THF | Diastereomerically enriched N-sulfinyl amine | Diastereoselective reduction of the C=N bond. |

| 3 | N-sulfinyl amine | HCl in MeOH | Enantiomerically enriched this compound | Removal of the chiral auxiliary to yield the final chiral amine. |

Derivatization and Functionalization of this compound

The structure of this compound offers two primary sites for chemical modification: the primary amine and the bromo substituent. This allows for the generation of a diverse library of analogs through various chemical reactions.

The primary amine at the 3-position is a versatile functional group that can undergo a wide range of standard transformations to produce amides, sulfonamides, and substituted amines.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides stable sulfonamides.

N-Alkylation: The amine can be alkylated using reductive amination with various aldehydes or ketones. Direct alkylation with alkyl halides is also possible but can be difficult to control, often leading to mixtures of mono- and di-alkylated products.

Table 3: Representative Derivatizations of the Amine Group

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Acylation | Acetyl chloride | Acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Tosylamide |

| N-Alkylation | Formaldehyde, NaBH₃CN | N,N-Dimethylamine |

The bromine atom on the aromatic ring serves as an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Prior protection of the amine group (e.g., as a carbamate) is often necessary to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups derpharmachemica.com.

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, providing access to N-aryl derivatives.

Sonogashira Coupling: The coupling with a terminal alkyne introduces an alkynyl substituent, a versatile group for further transformations.

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | C-C | 6-Phenyl-thiochroman-3-ylamine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP | C-N | 6-(Phenylamino)-thiochroman-3-ylamine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | C-C (sp) | 6-(Phenylethynyl)-thiochroman-3-ylamine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²) | 6-Styryl-thiochroman-3-ylamine |

Modification of the core thiochroman ring system itself provides another avenue for creating structural analogs with potentially different physicochemical properties.

Oxidation of the Sulfur Atom: The thioether in the thiochroman ring can be selectively oxidized to a sulfoxide or a sulfone. Mild oxidizing agents like sodium periodate or one equivalent of m-chloroperoxybenzoic acid (m-CPBA) typically yield the sulfoxide. Stronger conditions or an excess of the oxidant (e.g., two or more equivalents of m-CPBA) will produce the corresponding sulfone. These modifications significantly alter the polarity and hydrogen-bonding capacity of the molecule.

Synthesis of Ring-Fused Analogs: While not a direct manipulation of the final product, analogs can be synthesized by applying similar chemical principles to different starting materials. For example, using precursors that lead to the formation of related heterocyclic systems like thiochromenes or other fused thiophenes can generate a broader range of structurally diverse compounds nih.gov.

Green Chemistry Principles in the Synthesis of Thiochroman Derivatives

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edurjpn.org The application of these principles to the synthesis of thiochroman derivatives focuses on several key areas: waste prevention, atom economy, the use of safer solvents, and catalysis. acs.orgyoutube.com

Biocatalysis: A significant advancement in green synthesis is the use of biocatalysis, which employs enzymes or whole organisms to perform chemical transformations. mdpi.com This approach offers a powerful alternative to traditional chemical methods by enabling highly regio- and stereoselective reactions under mild conditions, often in aqueous media. mdpi.comnih.gov For instance, marine-derived fungi have been successfully used in the biotransformation of thiochroman-4-ol and its derivatives. nih.gov Fungi such as Emericellopsis maritima and Purpureocillium lilacinum can produce various thiochromanoid derivatives, demonstrating the potential of biocatalysts for creating these structures through environmentally benign processes. nih.govresearchgate.net The high selectivity of enzymes can also reduce the need for protecting groups, which simplifies synthetic routes and prevents waste. acs.org

Photocatalysis: The use of light as an abundant and non-toxic energy source is another green approach that has been applied to the synthesis of related heterocycles. nih.gov Visible-light photocatalysis, often employing recyclable catalysts, enables transformations under ambient temperature and pressure, significantly reducing the energy requirements of chemical processes. tandfonline.comrsc.org This strategy has been used to produce (Z)-thiochromene 1,1-dioxides through a three-component annulation, highlighting the potential for photocatalysis in constructing the thiochroman core and its derivatives. rsc.org

Table 1: Application of Green Chemistry Principles in Thiochroman Synthesis

| Green Strategy | Method/Catalyst | Key Feature | Advantage |

|---|---|---|---|

| Biocatalysis | Marine-derived fungi (e.g., E. maritima) | Biotransformation of thiochroman-4-ol | High stereoselectivity, mild aqueous conditions, reduced waste. nih.gov |

| Process Intensification | One-pot synthesis | Multiple steps in a single vessel | Saves time and solvents, increases efficiency, minimizes waste. preprints.orgpreprints.org |

| Alternative Energy | Visible-light photocatalysis | Three-component annulation | Uses light as a clean energy source, enables reactions at ambient temperature. nih.govrsc.org |

Methodological Advancements in Thiochroman Synthesis

Recent decades have witnessed a revolution in synthetic methodologies, moving beyond classical techniques to more sophisticated and powerful catalytic systems. These advancements have enabled the construction of thiochroman derivatives with unprecedented control over stereochemistry and molecular complexity. rsc.org

Transition-Metal Catalysis: Catalysis using transition metals like palladium, copper, and rhodium is a powerful tool for forming the carbon-sulfur and carbon-carbon bonds necessary for the thiochroman scaffold. nih.govrsc.org Copper-catalyzed 1,4-conjugate addition reactions to thiochromones are a reliable method for introducing substituents at the 2-position, a key step in synthesizing a variety of thiochroman-4-ones. nih.gov Palladium-catalyzed processes are also crucial, enabling domino reactions that construct complex heterocyclic systems in a single operation. mdpi.com Other innovative approaches include Sonogashira coupling reactions to couple thiochromane derivatives with other scaffolds, like benzimidazole. nih.gov

Organocatalysis: As an alternative to metal-based catalysts, organocatalysis has emerged as a major field in asymmetric synthesis. beilstein-journals.org Small organic molecules are used to catalyze reactions with high enantioselectivity. researchgate.net For the synthesis of chiral thiochromenes and thiochromans, amidine-based catalysts like homobenzotetramisole have been employed in reagent-free transformations of α,β-unsaturated thioesters, producing 2-substituted thiochromenes with high yields and enantioselectivity. organic-chemistry.orgnih.govfigshare.comacs.org Organocatalytic domino reactions, such as the vinylogous sulfa-Michael-aldol-cyclocondensation, have been developed to create complex tricyclic thiochroman derivatives with excellent diastereoselectivity. nih.gov

Asymmetric and Cascade Reactions: A primary focus of modern synthesis is the control of chirality, which is critical for biological activity. Asymmetric synthesis of thiochromans has been achieved through various catalytic methods. chemrxiv.org Cascade reactions, where a single event triggers a sequence of bond-forming transformations, offer an elegant and atom-economical approach. An acyl transfer-initiated cascade, for example, allows for the highly enantioselective synthesis of 3,4-unsubstituted chiral thiochromenes. organic-chemistry.orgnih.gov This method is particularly valuable as it produces only carbon dioxide as a byproduct, aligning with green chemistry principles. figshare.com

Multi-Component Reactions (MCRs): MCRs are convergent reactions where three or more starting materials combine in a single step to form a product that contains all or most of the atoms of the reactants. organic-chemistry.org This strategy is highly efficient for rapidly generating molecular complexity and is well-suited for creating libraries of diverse compounds. nih.govresearchgate.net The synthesis of 4-amino thiochromans has been accomplished via a one-pot, formal [3+3] annulation of aminocyclopropanes with thiophenols, demonstrating a multi-component approach to the core structure. nih.govacs.org

Table 2: Summary of Methodological Advancements in Thiochroman Synthesis

| Methodology | Catalyst/Reagents | Key Transformation | Primary Advantage |

|---|---|---|---|

| Transition-Metal Catalysis | Copper or Palladium complexes | Conjugate addition, cross-coupling | High efficiency in C-C and C-S bond formation. nih.gov |

| Organocatalysis | Amidine-based catalysts (e.g., HBTM) | Asymmetric cyclization | Metal-free, high enantioselectivity. organic-chemistry.orgnih.gov |

| Cascade Reaction | Acyl transfer catalysts | Asymmetric acyl transfer-initiated cascade | High atom economy, produces chiral products with minimal waste. nih.govfigshare.com |

| Multi-Component Reaction | Aminocyclopropanes and thiophenols | [3+3] Annulation | Rapid generation of molecular complexity in a single step. nih.govacs.org |

Iii. Investigation of Structure Activity Relationships Sar for 6 Bromo Thiochroman 3 Ylamine Analogs

Correlating Molecular Architecture with Biological Efficacy

The substitution pattern on the aromatic ring of the thiochroman (B1618051) scaffold is a critical determinant of biological activity. Halogenation, in particular, can significantly modulate a compound's physicochemical properties and, consequently, its potency and pharmacokinetic profile. nih.gov The bromine atom at position 6 of the parent compound is an electron-withdrawing group, a feature that has been shown to be beneficial for the bioactivity of thiochromane derivatives. rsc.org

SAR studies on related thiochroman-4-one (B147511) scaffolds have indicated that electron-withdrawing groups at the 6th position can enhance antifungal and anti-leishmanial activities. rsc.org This enhancement can be attributed to several factors:

Electronic Effects: The electron-withdrawing nature of bromine can influence the electron density of the entire ring system, potentially enhancing interactions with the target protein through mechanisms like halogen bonding or by modulating the pKa of other functional groups.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target. This must be carefully balanced to maintain adequate solubility.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.

The choice of halogen can also be critical. While bromine is effective, substituting it with other halogens like chlorine or fluorine, or with other electron-withdrawing groups such as a trifluoromethyl (CF₃) group, can fine-tune the electronic and steric properties of the analog. rsc.org

| Substituent (R) at Position 6 | Electronic Effect | General Impact on Bioactivity (based on related scaffolds) | Rationale |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Baseline Activity | Serves as a reference compound for comparison. |

| -Br (Bromo) | Electron-withdrawing | Generally Enhanced Activity rsc.org | Increases lipophilicity and can form halogen bonds with the target. |

| -Cl (Chloro) | Electron-withdrawing | Enhanced Activity, often similar to Bromo rsc.org | Similar electronic effect to bromine but with smaller size. |

| -F (Fluoro) | Electron-withdrawing | Variable/Potentially Enhanced Activity rsc.org | Strong electronic pull, can block metabolism, but weaker halogen bonder. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Potentially High Activity rsc.org | Strong electronic effect and can improve metabolic stability. |

| -OCH₃ (Methoxy) | Electron-donating | Generally Reduced Activity | Alters electronic profile, potentially reducing key binding interactions. |

The primary amine at the 3-position is a key functional group, likely serving as a crucial hydrogen bond donor or as a point of interaction with acidic residues in a target's binding site. thermofisher.com Modifications to this group can profoundly impact binding affinity and selectivity.

SAR studies on related scaffolds have shown that the nature of the substituent at the 3-position is critical. rsc.org For instance, replacing the amine with other functionalities or substituting its hydrogen atoms can lead to significant changes in activity. Common modifications include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the amine can alter its basicity and steric profile.

Acylation: Converting the amine to an amide can remove its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen), completely changing the interaction profile.

Formation of Ureas and Thioureas: Reacting the amine with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, which introduce additional hydrogen bonding capabilities. mdpi.com

Studies on thiochromen-2-one (B86285) analogs have revealed that acyclic aliphatic side chains at the 3-position were more effective for antifungal effects than cyclic amines. rsc.org Conversely, for anti-leishmanial activity, aromatic substituents with strong electron-withdrawing groups at the 3-position were found to increase potency. rsc.org This highlights the target-dependent nature of SAR at this position.

| Modification Type | Resulting Group | Potential Impact on Properties | Expected Effect on Target Interaction |

|---|---|---|---|

| Primary Amine (Parent) | -NH₂ | Basic, H-bond donor | Forms ionic bonds or hydrogen bonds. |

| N-Alkylation | -NHR, -NR₂ | Increased steric bulk, altered basicity | May improve or hinder binding depending on pocket size. |

| N-Acylation | -NHC(=O)R | Neutral, H-bond donor and acceptor | Changes electrostatic and H-bonding interactions. |

| N-Sulfonylation | -NHSO₂R | Acidic, H-bond donor | Introduces a strong H-bond donor and potential for different interactions. |

| Urea Formation | -NHC(=O)NHR | Neutral, multiple H-bond donors/acceptors | Can form extensive hydrogen bond networks with the target. |

The thiochroman ring is a non-planar heterocyclic system. Its conformation determines the spatial arrangement of the substituents at positions 3 and 6, which is critical for optimal alignment within a biological target's binding site. The thiochroman ring typically adopts a half-chair or a twisted-boat conformation. researchgate.net

The specific ring pucker dictates the orientation of the 3-amine group, which can be either axial or pseudo-axial, or equatorial or pseudo-equatorial. This orientation is of paramount importance for ligand-target interactions. An axially oriented amine will project its substituent into a different region of space compared to an equatorially oriented one. The lowest energy conformation of the ring and the preferred orientation of its substituents are key to achieving a high-affinity interaction. Computational modeling and conformational analysis are essential tools to predict the most stable conformers and to understand how the ring system presents its key interacting groups to the target. princeton.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. longdom.org For a series of 6-Bromo-thiochroman-3-ylamine analogs, a QSAR model would aim to predict the biological efficacy based on calculated molecular descriptors.

A typical QSAR study involves:

Generating Analogs: Synthesizing a diverse set of analogs with variations at key positions (e.g., C6 and N3).

Measuring Biological Activity: Testing the compounds in a relevant biological assay.

Calculating Descriptors: Computing a wide range of molecular descriptors for each analog. These fall into several categories:

Electronic: Descriptors like Hammett constants, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Steric: Descriptors such as molar volume, surface area, and specific shape indices that quantify the size and shape of the molecule.

Hydrophobic: Parameters like the partition coefficient (logP) that measure the lipophilicity of the compound.

Topological: Indices that describe the connectivity of atoms within the molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that correlates the descriptors with the observed biological activity. frontiersin.org

For the thiochroman scaffold, important descriptors might include those related to the electronic nature of the C6 substituent and the hydrogen bonding capacity and size of the N3 moiety. A well-validated QSAR model can be a powerful predictive tool, guiding the design of new, more potent analogs before their synthesis, thereby saving time and resources. frontiersin.org

| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Relevance to this compound Analogs |

|---|---|---|---|

| Hydrophobicity | cLogP | Lipophilicity / Water solubility | Predicts membrane permeability and potential for hydrophobic interactions. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent | Crucial for modeling the effect of C6-substituents. |

| Electronic | Dipole Moment | Polarity of the entire molecule | Important for predicting interactions in the target's binding pocket. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Models the influence of substituent size on binding fit. |

| Topological | Wiener Index | Molecular branching and compactness | Relates the overall molecular shape to activity. |

| H-Bonding | H-Bond Donor/Acceptor Count | Hydrogen bonding potential | Essential for modeling modifications at the 3-amine position. |

Ligand Efficiency and Drug Likeness Considerations in Analog Design

In modern drug discovery, increasing raw potency is not the only goal. The concept of "drug-likeness" and the optimization of ligand efficiency metrics are equally important for developing a successful drug candidate. nih.gov These metrics help assess the quality of a compound, prioritizing those that achieve high potency with favorable physicochemical properties. nih.gov

Key metrics include:

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. It helps identify compounds that have the most potent binding per atom. nih.gov

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (logP). High LLE values are desirable, as they indicate a compound achieves high potency without being excessively greasy, which can lead to problems with solubility, metabolism, and toxicity. nih.gov

When designing analogs of this compound, the goal is to make modifications that improve not just the absolute potency (e.g., lower IC₅₀ or Kᵢ value) but also the LE and LLE. For example, a modification that doubles potency but triples the number of atoms would result in a lower LE and might be considered a poor optimization step. The aim is to achieve "potency-on-a-budget," ensuring that the final compound is both effective and possesses the properties needed to be a viable drug. nih.govnih.gov

| Metric | Formula | Definition | Desirable Range for Leads |

|---|---|---|---|

| Ligand Efficiency (LE) | ΔG / NHA (or 1.37 * pIC₅₀ / NHA) | Binding energy per heavy atom. Measures the "quality" of binding. | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - cLogP | The difference between potency and lipophilicity. Balances potency and ADME risk. | > 5 |

| Surface Efficiency Index (SEI) | (pIC₅₀ x 100) / PSA | Relates potency to the polar surface area of the molecule. | Variable, higher is better. |

| NHA = Number of Heavy Atoms; pIC₅₀ = -log(IC₅₀); cLogP = Calculated LogP; PSA = Polar Surface Area |

Iv. Biological and Pharmacological Profiling of 6 Bromo Thiochroman 3 Ylamine Derivatives

Diverse Therapeutic Applications

Research into thiochroman (B1618051) derivatives has unveiled a spectrum of biological activities, establishing this scaffold as a versatile platform for drug discovery. researchgate.net Key molecular modifications, including halogen substitutions, have been shown to enhance bioactivity and target specificity. rsc.org

Thiochromane derivatives have emerged as promising candidates in oncology research, with studies demonstrating their potential to inhibit cancer cell proliferation and interfere with key signaling pathways. rsc.orgresearchgate.net

One significant area of investigation is in the treatment of endocrine-resistant breast cancer. A novel class of thiochroman derivatives has been developed as potent, orally available selective estrogen receptor degraders (SERDs) and antagonists. nih.gov One particularly effective compound from this class, which features the thiochroman core, demonstrated the ability to degrade and antagonize both wild-type estrogen receptor-alpha (ERα) and clinically relevant ERα mutants. nih.gov This derivative exhibited favorable pharmacokinetic properties and significantly suppressed tumor growth in a tamoxifen-resistant xenograft model, highlighting its potential to overcome endocrine resistance in breast cancer. nih.gov

Furthermore, the broader thiochromane scaffold has been reported to inhibit key enzymes implicated in cancer progression, such as tyrosine kinases and carbonic anhydrases. rsc.org The anti-cancer effects of some derivatives are exerted through the inhibition of critical signaling pathways involved in cell growth and survival. rsc.org While research is ongoing, the inherent properties of the thiochroman structure make it a valuable scaffold for the development of new antineoplastic agents. researchgate.net

Derivatives of the thiochroman scaffold have shown significant promise as antiprotozoal agents, with a particular focus on their activity against Leishmania species, the parasites responsible for leishmaniasis. rsc.orgresearchgate.net

Researchers have designed and synthesized various thiochroman-4-one (B147511) derivatives to develop effective anti-leishmanial agents. rsc.org In one study, compounds were evaluated against intracellular amastigotes of Leishmania panamensis. rsc.org Derivatives featuring a vinyl sulfone moiety demonstrated notable activity. rsc.org For instance, one such compound registered an effective concentration (EC₅₀) of 3.24 μM and a high selectivity index (SI) of 173.24, showing greater efficacy than the reference drug amphotericin B. rsc.org

Structure-activity relationship (SAR) analyses have provided insights into optimizing this scaffold. It has been observed that the substitution of a fluorine atom at the 6-position of the thiochromone ring can increase leishmanicidal activity. rsc.org This finding suggests that halogenation at this position, including with bromine, is a key strategy for enhancing therapeutic potency. Further modifications, such as the introduction of electron-withdrawing groups like nitriles at other positions, have also been beneficial in some cases. rsc.org

| Compound Class | Target Organism | Key Finding | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Thiochroman-4-one derivative with vinyl sulfone | Leishmania panamensis | Activity surpassed reference drug Amphotericin B | 3.24 | 173.24 |

| Substituted 2H-thiochroman derivatives | Leishmania (V) panamensis | Four compounds showed high efficacy | <10 | >2.6 |

| 4H-Thiochromen-4-one-1,1-dioxide derivatives | Leishmania donovani | Fluorine substitution at the 6-position increased activity | N/A | N/A |

The thiochroman scaffold is a foundational structure for a variety of derivatives exhibiting potent antimicrobial activity, including both antibacterial and antifungal effects. researchgate.netnih.gov

Antibacterial Studies

Several classes of thiochroman derivatives have been synthesized and tested against pathogenic bacteria. Spiropyrrolidines that incorporate a thiochroman-4-one moiety have demonstrated superior performance compared to standard antibiotics like amoxicillin. rsc.orgmdpi.com One specific derivative in this class showed strong activity against several Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 μg/mL. rsc.org

Additionally, functionalization of the thiochroman-4-one core has yielded potent antibacterial agents. Thiochromanone derivatives containing a carboxamide moiety, particularly those with a chloro substitution, have shown potent activity against plant-pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). rsc.orgmdpi.com Another series featuring an acylhydrazone moiety also displayed exceptional potency against Xoo, with one compound achieving a 100% inhibition rate at a concentration of 100 μg/mL. rsc.org

| Compound Class | Bacterial Strain(s) | Activity (MIC/EC₅₀) |

|---|---|---|

| Spiro pyrrolidine with thiochroman-4-one | Bacillus subtilis, Staphylococcus aureus, etc. | 32 μg/mL (MIC) |

| Carboxamide-functionalized thiochromanone (chloro-substituted) | Xanthomonas oryzae pv. oryzae (Xoo) | 15 μg/mL (EC₅₀) |

| Thiochromanone with acylhydrazone moiety | Xanthomonas oryzae pv. oryzae (Xoo) | 15 μg/mL (EC₅₀) |

Antifungal Studies

Thiochroman derivatives have also been extensively studied for their antifungal properties. nih.gov SAR studies have revealed that the presence of electron-withdrawing groups, such as halogens, at the 6-position of the thiochroman-4-one ring tends to enhance antifungal activity. rsc.org This supports the potential of 6-bromo derivatives as effective antifungal agents.

For example, 3-halogenomethylene-6-fluoro-thiochroman-4-ones have demonstrated significant activity against a range of fungal strains. nih.gov The compound 3-chloromethylene-6-fluoro-thiochroman-4-one showed excellent efficacy against several Candida species and Microsporum gypseum, with MIC values comparable to the standard drug Amphotericin B. nih.gov The corresponding 3-bromomethylene-6-fluoro-thiochroman-4-one also displayed good activity against filamentous fungi. nih.gov Other complex derivatives, such as those based on a spiro-indoline thiochromane scaffold, have outperformed the common antifungal fluconazole against invasive fungi like Candida neoformans and Mucor racemosa. rsc.org

| Compound Class | Fungal Strain(s) | Activity (MIC) |

|---|---|---|

| Spiro-indoline thiochromane derivative | Candida neoformans | 8 μg/mL |

| Spiro-indoline thiochromane derivative | Mucor racemosa | 6 μg/mL |

| 3-chloromethylene-6-fluoro-thiochroman-4-one | Candida spp., Microsporum gypseum | Equal to Amphotericin B |

| 2-(indole-3-yl)-thiochroman-4-one derivative | Candida albicans | 4 μg/mL |

The thiochroman scaffold is being explored for its potential applications in treating neurological disorders due to its ability to interact with targets in the central nervous system (CNS). A key requirement for CNS-active drugs is the ability to penetrate the blood-brain barrier.

In this context, thiochroman 1,1-dioxides have been designed as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission and plasticity in the brain. nih.gov Pharmacokinetic studies of selected thiochroman 1,1-dioxides confirmed that these compounds can freely cross the blood-brain barrier after oral administration. nih.gov In vitro tests showed that these compounds expressed strong modulatory activity on AMPA receptors. nih.gov This research highlights the suitability of the thiochroman framework for developing new therapeutic agents for neurological conditions where modulation of AMPA receptor activity is beneficial. nih.gov

Derivatives of thiochroman and related heterocyclic systems have demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models. researchgate.net The core structure is amenable to modifications that can influence pathways involved in inflammation.

For instance, a novel chromone derivative was shown to exert anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway, which plays a crucial role in the production of inflammatory mediators. mdpi.com This compound significantly reduced the lipopolysaccharide (LPS)-induced production of nitric oxide, IL-1β, and IL-6 in macrophage cell lines. mdpi.com While not a thiochroman, this study underscores the anti-inflammatory potential of the benzopyranone scaffold.

More directly, research on analogs of 6-bromohypaphorine, a marine alkaloid containing a bromo-indole structure, has shown potent anti-inflammatory and analgesic activity. These compounds act as agonists of the α7 nicotinic acetylcholine receptor, which is involved in regulating inflammation. The effectiveness of the 6-bromo substitution in this related heterocyclic system suggests its potential utility in designing anti-inflammatory thiochroman derivatives.

The versatility of the thiochroman scaffold has led to its investigation in the context of cardiovascular and respiratory diseases, although research in these areas is less extensive than in others. rsc.org

In the field of respiratory diseases, one study reported the synthesis of novel thiochromane derivatives coupled with benzimidazole scaffolds and their subsequent evaluation for anti-asthmatic activity. rsc.org In the cardiovascular arena, the therapeutic potential of the broader class of sulfur-containing heterocycles is well-recognized. rsc.org For example, studies on substituted 1,3,4-thiadiazines, which share some structural features with thiochromans, have proposed that their cardioprotective effects may be linked to their ability to modulate inflammatory responses and lower stress reactions following events like myocardial infarction. nih.gov These findings suggest that the thiochroman scaffold could be a promising starting point for developing new agents for cardiovascular and respiratory conditions.

Research Related to Dermatological and Proliferative Disorders

While direct research specifically targeting 6-Bromo-thiochroman-3-ylamine derivatives in dermatological disorders is not extensively documented in publicly available literature, the broader class of thiochroman derivatives has shown promise in areas relevant to skin health and proliferative diseases. For instance, various thiochroman-4-one derivatives have been investigated for their antimicrobial and antifungal properties, which can be pertinent to certain dermatological conditions with a microbial component.

In the realm of proliferative disorders, the thiochroman nucleus has garnered significant attention. Research has demonstrated that thiochroman and its derivatives can be valuable in the development of treatments for conditions such as cancer. Notably, certain thiochroman derivatives have been explored for their potential to act as selective estrogen receptor degraders (SERDs), a strategy employed in the treatment of endocrine-resistant breast cancer nih.gov. The substitution pattern on the thiochroman ring, including the presence of a halogen at the 6-position, is considered a key determinant of biological activity. Structure-activity relationship (SAR) studies on related heterocyclic compounds have indicated that halogenation can significantly enhance antiproliferative potency nih.govnih.gov. Specifically, the introduction of a bromine atom is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Molecular Mechanisms of Action

The precise molecular mechanisms underpinning the biological effects of this compound derivatives are an active area of investigation. Insights can be drawn from the broader family of thiochroman compounds.

Receptor Binding Assays and Ligand-Receptor Interactions

Enzyme Inhibition Kinetics and Target Selectivity

Thiochroman derivatives have been shown to inhibit various enzymes implicated in disease processes. For instance, some thiochroman-4-one derivatives have been evaluated as inhibitors of N-myristoyltransferase (NMT), a potential target for antifungal therapies nih.gov. The kinetics of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, provide valuable information about the compound's interaction with the enzyme's active or allosteric sites. The selectivity of these derivatives for their target enzyme over other related enzymes is a critical factor in minimizing off-target effects. For this compound derivatives, future research into their enzyme inhibitory profiles could uncover novel therapeutic applications.

Modulation of Cellular Pathways

The antiproliferative effects of thiochroman derivatives are often a result of their ability to modulate key cellular signaling pathways. These pathways regulate essential cellular processes such as growth, proliferation, and apoptosis. Disruption of these pathways is a hallmark of cancer. Thiochromene and thiochromane scaffolds have been shown to modulate various cellular pathways, contributing to their anticancer properties nih.gov. For example, interference with pathways crucial for cancer cell survival and proliferation is a likely mechanism. The specific effects of this compound derivatives on these pathways would depend on their unique structural features and the cellular context.

In Vitro Biological System Studies

In vitro studies using cell lines are fundamental to the preclinical evaluation of new drug candidates. These studies provide initial data on the efficacy and selectivity of a compound.

Cell Line-Based Efficacy and Selectivity Assessments

The cytotoxic and antiproliferative activities of various thiochroman derivatives have been assessed against a range of cancer cell lines. For instance, a series of 6-bromoquinazoline derivatives demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the micromolar range nih.gov. While not thiochromans, these findings highlight the potential of the 6-bromo substitution in conferring anticancer activity.

In the context of thiochromans, derivatives have been shown to be effective against various cancer cell lines. The table below summarizes the reported in vitro activities of some thiochroman-related compounds, illustrating the potential for this scaffold in proliferative disorders.

| Compound Class | Cell Line | Activity | Reference |

| Thiochroman Derivatives | MCF-7 Tam1 (Tamoxifen-resistant breast cancer) | Significant tumor growth suppression | nih.gov |

| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 (Triple-negative breast cancer) | Antiproliferative activity | nih.gov |

| Thiochroman-4-one Derivatives | MGC-803, T-24, NCI-H460, HepG2, Hep-3B, SMMC-7721 | Pronounced inhibitory activity | nih.gov |

| 6-Bromoquinazoline Derivatives | MCF-7, SW480 | IC50 in the range of 0.53-46.6 μM | nih.gov |

It is important to note that the specific efficacy and selectivity of this compound derivatives would need to be determined through dedicated in vitro studies on a panel of relevant cancer and normal cell lines to establish a therapeutic window.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Biological Data

While the broader class of thiochromanes has been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities, specific data for derivatives of this compound remains elusive. This scarcity of information prevents a detailed analysis of their biological activity and therapeutic potential as outlined in the requested article structure.

A thorough search of scientific databases and research publications did not yield any specific studies that have utilized primary cell culture models to evaluate the biological or pharmacological effects of this compound derivatives. Primary cell cultures, which are derived directly from living tissue, are crucial for providing a more physiologically relevant model compared to immortalized cell lines. The absence of such data means that the cellular responses, potential mechanisms of action, and cytotoxic profiles of these specific compounds in non-transformed, patient-derived, or animal-derived primary cells have not been publicly characterized.

Consequently, no data tables can be generated to summarize findings in this area.

Therefore, no data tables detailing research findings from in vivo studies can be presented.

V. Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of "6-Bromo-thiochroman-3-ylamine." These techniques probe the interaction of the molecule with electromagnetic radiation, providing a fingerprint that is unique to its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework of "this compound."

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine atom would further influence the specific shifts of the adjacent aromatic protons. The protons on the thiochroman (B1618051) ring, being part of a saturated heterocyclic system, would appear in the upfield region. The protons of the CH₂ groups and the CH group attached to the amine would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the aromatic ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the thiochroman ring. The carbon atom attached to the bromine would show a characteristic chemical shift, and its signal could be identified based on established empirical correlations.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Note: The following data is a prediction based on the analysis of structurally similar compounds and established NMR principles, as specific experimental spectra for this compound are not widely available in published literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2a, H-2b | 2.8 - 3.2 (m) | ~30 |

| H-3 | 3.5 - 3.9 (m) | ~45 |

| H-4a, H-4b | 2.9 - 3.3 (m) | ~25 |

| H-5 | 7.3 - 7.5 (d) | ~130 |

| H-7 | 7.0 - 7.2 (dd) | ~128 |

| H-8 | 7.1 - 7.3 (d) | ~125 |

| C-2 | - | ~30 |

| C-3 | - | ~45 |

| C-4 | - | ~25 |

| C-4a | - | ~135 |

| C-5 | - | ~130 |

| C-6 | - | ~118 |

| C-7 | - | ~128 |

| C-8 | - | ~125 |

| C-8a | - | ~138 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it can also be used to assess purity and identify impurities.

For "this compound" (C₉H₁₀BrNS), the expected exact mass can be calculated. The presence of bromine is particularly significant in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance. This results in a distinctive "M" and "M+2" peak pattern for the molecular ion, where the two peaks are of nearly equal intensity and are separated by two mass-to-charge units (m/z). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound. Fragmentation patterns observed in the MS/MS spectrum (generated by colliding the molecular ion with an inert gas) would offer further structural information by showing how the molecule breaks apart.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀BrNS |

| Monoisotopic Mass | ~242.97 g/mol (for ⁷⁹Br) |

| Molecular Ion (M⁺) | m/z ≈ 243 |

| M+2 Peak | m/z ≈ 245 |

| Isotopic Ratio (M⁺ : M+2) | Approximately 1:1 |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating "this compound" from any impurities, starting materials, or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A sample of "this compound" is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase under high pressure.

The separation is based on the differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase. A common setup for a compound like this would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

The purity of the sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would ideally show a single, sharp peak.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis of Aromatic Amines

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Since "this compound" possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This is crucial in pharmaceutical research, as different enantiomers can have distinct biological activities.

The separation is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The enantiomeric excess (ee) is a measure of the purity of one enantiomer in a mixture and is calculated from the relative areas of the two enantiomeric peaks in the chromatogram. An enantiomerically pure sample would show only one peak.

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry can be a straightforward and cost-effective method for quantifying the concentration of "this compound" in a solution, provided it has a suitable chromophore. The aromatic ring and the thioether group in the molecule are expected to absorb UV radiation.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. The presence of the bromine atom on the aromatic ring is likely to cause a bathochromic (red) shift in the λmax compared to the unsubstituted thiochroman-3-ylamine.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and packing of a compound in its solid state. For a novel compound such as this compound, single-crystal X-ray diffraction would be the gold standard for elucidating its precise atomic connectivity, stereochemistry, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing detailed structural information.

While a specific crystallographic study for this compound is not publicly available in crystallographic databases as of the last update, a hypothetical analysis would yield key parameters that define its crystal structure. These parameters are typically presented in a standardized format, as shown in the interactive table below, which outlines the kind of data that would be obtained from such an experiment.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | 10.123 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 105.4 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1056.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.532 | The theoretical density of the crystal calculated from the crystallographic data. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

In a detailed research finding, the analysis of the crystal structure of this compound would reveal critical information. For instance, the conformation of the thiochroman ring system, which is typically a half-chair, would be precisely determined. The bond lengths and angles involving the bromine, sulfur, and nitrogen atoms would be measured with high precision. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonds involving the amine group or halogen bonding involving the bromine atom, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and can provide insights into its potential behavior in different environments.

Vi. Computational Chemistry and Molecular Modeling in 6 Bromo Thiochroman 3 Ylamine Research

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-Bromo-thiochroman-3-ylamine. Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to perform geometry optimization and predict the molecule's three-dimensional structure and electronic distribution. nih.govresearchgate.net

A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.govwolframcloud.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological receptors or other chemical species. nih.govresearchgate.net For this compound, the nitrogen of the amine group and the sulfur atom are expected to be nucleophilic centers, while the hydrogen atoms of the amine group would be electrophilic.

| Parameter | Predicted Value | Implication |

|---|---|---|

| EHOMO (eV) | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.64 | Indicates high kinetic stability and low chemical reactivity. researchgate.net |

| Dipole Moment (Debye) | 2.15 | Measures the molecule's overall polarity. |

| Electronegativity (χ) | 3.57 | Indicates the power to attract electrons. |

| Chemical Hardness (η) | 2.32 | Measures resistance to change in electron distribution. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in elucidating the potential mechanism of action for compounds like this compound by identifying its likely biological targets, such as enzymes or receptors. rsc.orgresearchgate.net Docking simulations place the flexible ligand into the binding site of a rigid or flexible protein structure, and scoring functions are used to estimate the strength of the interaction.

Docking algorithms generate a series of possible binding poses for this compound within a protein's active site. Each pose is assigned a score, typically representing the binding free energy (ΔG), with lower (more negative) values indicating a more favorable interaction. researchgate.netikm.org.my This scoring allows for the ranking of different poses and provides a qualitative prediction of binding affinity. ikm.org.my For thiochroman (B1618051) derivatives, which have shown activity against targets like N-Myristoyltransferase (NMT) and Estrogen Receptors (ER), docking studies can reveal how the bromo and amine substituents contribute to binding. nih.govnih.govnih.gov

| Binding Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 150 | ASP145, LYS72, LEU130 |

| 2 | -8.2 | 250 | ASP145, VAL55, PHE146 |

| 3 | -7.9 | 450 | LYS72, GLU91, LEU130 |

A crucial aspect of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the protein. mdpi.comresearchgate.net These interactions, which dictate molecular recognition, can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. mdpi.com For this compound, the amine group is a likely hydrogen bond donor, while the aromatic ring can participate in hydrophobic and π-stacking interactions. Identifying these key residues is vital for understanding the structure-activity relationship (SAR) and for designing derivatives with improved affinity and selectivity. nih.gov

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amine (-NH2) | ASP145 (OD1) | Hydrogen Bond | 2.1 |

| Amine (-NH2) | GLU91 (OE2) | Hydrogen Bond | 2.4 |

| Thiochroman Ring | LEU130 | Hydrophobic | 3.8 |

| Bromophenyl Ring | PHE146 | π-π Stacking | 4.2 |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. rsc.orgresearchgate.netnih.gov MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. mdpi.com These simulations can validate docking results and reveal conformational changes that may occur upon ligand binding. rsc.org

Furthermore, MD trajectories can be used to calculate binding free energies with greater accuracy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govfrontiersin.orgnih.govscispace.com These calculations provide a more quantitative assessment of binding affinity, which is critical for lead optimization.

| Parameter | Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Low fluctuation indicates a stable binding pose of the ligand. |

| Protein RMSF (Å) | 0.8 ± 0.2 (Binding Site) | Low fluctuation of binding site residues indicates stable interactions. |

| MM/PBSA ΔGbind (kcal/mol) | -35.7 ± 4.1 | A more accurate estimate of the binding free energy, indicating strong binding. |

Virtual Screening and De Novo Design of Novel Analogs

The scaffold of this compound can serve as a starting point for discovering novel analogs with enhanced properties. nih.govnih.gov Virtual screening is a computational technique used to search large chemical libraries for molecules that are predicted to bind to a specific target. nih.govcam.ac.ukmdpi.com This can be done based on the ligand's structure (ligand-based) or the target's binding site (structure-based).

De novo design, on the other hand, involves computationally building new molecules from scratch or by modifying existing ones to perfectly fit the steric and electronic requirements of the target's active site. nih.govnih.govarxiv.orgaalto.fi These approaches can generate novel chemical entities with potentially higher potency and better selectivity than the original compound, guiding future synthetic efforts.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME prediction models are used to estimate a molecule's likely behavior in the body. nih.govmdpi.comnih.gov Web-based tools like SwissADME provide rapid predictions for a range of properties, including lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are key for drug metabolism. bohrium.comresearchgate.netresearchgate.netswissadme.ch These predictions help identify potential liabilities early on, allowing for chemical modifications to improve the compound's drug-like properties. mdpi.comnih.gov

| Property | Descriptor | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical | Formula | C9H10BrNS | - |

| MW (g/mol) | 244.15 | Lipinski's Rule: Yes (<500) | |

| LogP (iLOGP) | 2.45 | Optimal lipophilicity | |

| TPSA (Ų) | 38.24 | Good polarity for permeability | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Potential for CNS activity | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good drug-like potential | |

| Medicinal Chemistry | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform | |

| PAINS Alert | 0 | No alerts for promiscuous activity |

Vii. Advanced Applications and Future Research Perspectives

Role as Chemical Probes in Biological Systems

The structure of 6-Bromo-thiochroman-3-ylamine is well-suited for its development into chemical probes, which are small molecules designed to study and manipulate biological systems. The development of a potent and selective chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains, known as PFI-1, serves as a compelling precedent. nih.govnih.gov In the development of that probe, a brominated quinazolinone core was utilized as a key structural component for optimization. nih.govnih.gov This highlights the utility of a bromine atom in guiding structure-activity relationships (SAR) to achieve high potency and selectivity for a specific biological target.

Similarly, the this compound scaffold can be systematically modified. The bromine atom provides a handle for introducing substituents to probe interactions within a protein's binding pocket, while the amine group can be functionalized to attach reporter tags like fluorophores or biotin. This allows for the creation of probes to investigate the function of specific proteins, visualize their localization within cells, and identify their binding partners, thereby illuminating complex biological pathways.

Development of Conjugates and Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, is a cornerstone of modern biotechnology and medicine. The primary amine group on this compound serves as a prime reactive handle for various conjugation strategies.

Standard and novel amine-specific chemistries can be employed to attach this scaffold to larger molecules. For instance, it can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a widely used method for labeling proteins. nih.gov Other strategies include reaction with isothiocyanates to form thiourea (B124793) linkages or participating in newer, highly selective methods like those involving azaphilones, which react specifically with primary amines under mild conditions. nih.gov This versatility allows for the development of a wide range of functional molecules, including Antibody-Drug Conjugates (ADCs), where a cytotoxic derivative of the thiochroman (B1618051) could be attached to an antibody for targeted cancer therapy.

Table 1: Potential Bioconjugation Strategies for this compound

| Reactive Group on Scaffold | Conjugation Reagent/Method | Resulting Linkage | Potential Application |

| Primary Amine (-NH₂) | NHS Ester | Amide | Protein labeling, ADC development |

| Primary Amine (-NH₂) | Isothiocyanate | Thiourea | Attaching imaging agents |

| Primary Amine (-NH₂) | Azaphilone Chemistry | Vinylogous γ-pyridone | Stable protein modification nih.gov |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Carbon-Carbon | Pre-conjugation scaffold modification nih.gov |

Exploration in Agrochemical and Material Science Fields

The thiochroman scaffold has demonstrated significant potential beyond medicine, particularly in the agrochemical sector. Derivatives of thiochroman-4-one (B147511) have shown potent in vitro antibacterial and antifungal activities against significant plant pathogens, including Xanthomonas oryzae and Botrytis cinerea. nih.govtandfonline.com Research indicates that some thiochroman derivatives exhibit protective effects against fungal infections in crops like potatoes and tomatoes, with performance superior to commercial fungicides. nih.gov This suggests that this compound could serve as a foundational structure for developing a new generation of fungicides to protect global food supplies. nih.gov

In material science, the unique properties of sulfur-containing heterocyclic compounds are being explored for novel applications. The thioether linkage in the thiochroman ring can be leveraged in the development of advanced polymers and materials. For example, thioether-based polymers have been used to create elastomeric scaffolds for tissue engineering that exhibit long-term structural integrity in vivo. nih.govnih.gov The reactive amine and bromo groups on this compound offer handles to incorporate this scaffold into polymer backbones or as functional pendants, potentially creating materials with tailored mechanical, optical, or biocompatible properties for use in biomedical devices or advanced coatings. youtube.comtue.nl

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

ML models can then be trained on existing data to predict various properties of these virtual compounds, such as their binding affinity to a specific target, solubility, metabolic stability, and potential toxicity. nih.gov This process allows for the rapid screening of vast chemical spaces to identify the most promising candidates for synthesis and experimental testing. Furthermore, generative AI models can design entirely new molecules based on the thiochroman scaffold, optimized for a desired therapeutic profile, thereby accelerating the hit-to-lead process and reducing the costs and timelines of drug development.

Unexplored Biological Targets and Therapeutic Avenues

The thiochroman scaffold has already shown a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-parasitic properties. mdpi.comnih.gov Recent studies have highlighted the potential of thiochroman derivatives as potent and orally bioavailable Selective Estrogen Receptor Degraders (SERDs) for treating endocrine-resistant breast cancer. nih.gov This success validates the thiochroman core as a "privileged scaffold" for interacting with challenging biological targets.

Many potential applications remain to be explored. The documented activity against various microbes suggests that derivatives of this compound could be developed to combat antibiotic-resistant bacteria or emerging fungal pathogens. mdpi.comrsc.org Its structural similarity to other biologically active heterocycles suggests it could be effective against other target classes, such as protein kinases, G-protein coupled receptors (GPCRs), or enzymes involved in parasitic diseases like leishmaniasis. nih.gov Future research should focus on screening derivatives of this compound against a diverse panel of unexplored or "dark" targets within the human genome to uncover novel therapeutic opportunities. guidetopharmacology.org

Table 2: Investigated and Potential Therapeutic Applications of the Thiochroman Scaffold

| Therapeutic Area | Specific Target/Application | Status/Potential |

| Oncology | Selective Estrogen Receptor Degraders (SERDs) | Investigated nih.gov |